molecular formula C26H34N2O5 B14066132 Fmoc-Lys(Boc)-ol

Fmoc-Lys(Boc)-ol

Cat. No.: B14066132
M. Wt: 454.6 g/mol
InChI Key: CQPCXWDXTZJRSX-UHFFFAOYSA-N
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Description

Fmoc-Lys(Boc)-ol, also known as N-α-Fmoc-N-ε-Boc-L-lysine, is a derivative of lysine, an essential amino acid. This compound is widely used in the field of peptide synthesis, particularly in the Fmoc (fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) method. The Fmoc group protects the amino group, while the Boc (tert-butyloxycarbonyl) group protects the side chain of lysine, allowing for selective deprotection and subsequent reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-Lys(Boc)-ol is typically synthesized through a multi-step process involving the protection of the lysine amino group with the Fmoc group and the side chain amino group with the Boc group. The synthesis begins with the reaction of lysine with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-Lys. This intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) to protect the side chain, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Boc)-ol undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using piperidine and the Boc group using trifluoroacetic acid (TFA).

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotection reactions yield free amino groups, allowing for further coupling reactions to extend the peptide chain .

Scientific Research Applications

Fmoc-Lys(Boc)-ol is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Fmoc-Lys(Boc)-ol primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The Boc group protects the side chain amino group, allowing for selective reactions and modifications .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Boc)-ol but with a carboxylic acid group instead of an alcohol group.

    Fmoc-Lys(Me,Boc)-OH: A derivative with a methyl group on the lysine side chain.

    Fmoc-Lys(Boc)-OMe: A methyl ester derivative of Fmoc-Lys(Boc)-OH .

Uniqueness

This compound is unique due to its specific protecting groups, which allow for selective deprotection and subsequent reactions. This makes it highly valuable in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is required .

Properties

IUPAC Name

tert-butyl N-[5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5/c1-26(2,3)33-24(30)27-15-9-8-10-18(16-29)28-25(31)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23,29H,8-10,15-17H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPCXWDXTZJRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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